2-Amino-2-(pyrazin-2-yl)propanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-pyrazin-2-ylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-7(9,5-8)6-4-10-2-3-11-6/h2-4H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJUJUUTDHDYCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1=NC=CN=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 2 Pyrazin 2 Yl Propanenitrile
Classical and Modified Strecker Synthesis Approaches
The Strecker synthesis, first reported in 1850, remains a fundamental and widely practiced method for the preparation of α-aminonitriles. masterorganicchemistry.comwikipedia.org This three-component reaction typically involves an aldehyde or ketone, an amine, and a cyanide source.
Condensation of Pyrazine-2-carboxaldehyde with Amine and Cyanide Sources
The classical Strecker synthesis of 2-Amino-2-(pyrazin-2-yl)propanenitrile commences with the reaction of pyrazine-2-carboxaldehyde, an amine source such as ammonia (B1221849) or an ammonium (B1175870) salt (e.g., ammonium chloride), and a cyanide source like potassium or sodium cyanide. masterorganicchemistry.com The reaction proceeds through the initial formation of an imine from the condensation of pyrazine-2-carboxaldehyde and ammonia. Subsequent nucleophilic attack of the cyanide ion on the imine carbon atom yields the target α-aminonitrile. masterorganicchemistry.comwikipedia.org
The general reaction scheme is as follows:
Pyrazine-2-carboxaldehyde + NH₃ + HCN → this compound + H₂O
While hydrogen cyanide (HCN) can be used directly, it is often generated in situ from the reaction of a cyanide salt with a mild acid for safety and handling reasons. organic-chemistry.org
Optimized Reaction Conditions and Solvent Effects
The efficiency of the Strecker synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, concentration of reactants, and the choice of solvent. While specific optimized conditions for the synthesis of this compound are not extensively detailed in readily available literature, general principles for heteroaromatic aldehydes can be applied.
Solvent choice can significantly influence the reaction rate and yield. Protic solvents like water and alcohols can facilitate the formation of the imine intermediate. For instance, a study on a modified Strecker reaction noted that the composition of a mixed solvent system of water and methanol (B129727) could influence the outcome of the reaction. rsc.org The use of ultrasound irradiation has also been reported to accelerate Strecker reactions and improve product purity, offering a potential optimization strategy. beilstein-journals.org
Furthermore, the development of solvent-free conditions represents a green chemistry approach to the Strecker synthesis. Such methods can lead to higher yields and simpler work-up procedures. organic-chemistry.org
Catalytic Strategies for Stereoselective and Enantioselective Synthesis
The classical Strecker synthesis typically yields a racemic mixture of the α-aminonitrile. Consequently, significant research has focused on the development of catalytic methods to achieve stereoselective and enantioselective synthesis, providing access to chirally pure compounds which are often required for pharmaceutical applications.
Metal-Catalyzed α-Aminonitrile Formation (e.g., Calcium, Gallium, Nickel Systems)
Various metal catalysts have been employed to promote the Strecker reaction and its variants, often with the goal of achieving higher yields, milder reaction conditions, and enantioselectivity.
Calcium: An operationally simple, calcium-catalyzed Strecker-type reaction has been reported for the synthesis of α-aminonitriles. This method is tolerant of a wide range of functional groups, including heterocyclic motifs like pyrazine (B50134), and provides good to excellent yields. The reaction proceeds under non-anhydrous and air-free conditions, making it suitable for high-throughput applications.
| Substrate Motif | Catalyst System | Solvent | Yield (%) |
| Pyrazine | Ca(NTf₂)₂/ⁿBu₄NPF₆ | 1,2-DCE | Good |
Gallium and Nickel: While specific examples for the synthesis of this compound using gallium or nickel catalysts are not prominently documented, the broader utility of these metals in cyanation reactions is well-established. Nickel-catalyzed cyanations of aryl halides are a common method for introducing a nitrile group onto an aromatic ring, which could be a potential, albeit indirect, route to precursors of the target molecule. Research into the direct metal-catalyzed Strecker reaction with pyrazine substrates using these metals is an area for potential development.
Organocatalytic Routes to Pyrazine-Bearing α-Aminonitriles
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative for the preparation of chiral molecules. A variety of chiral organocatalysts, such as those based on thiourea (B124793), squaramide, and cinchona alkaloids, have been successfully applied to the enantioselective Strecker reaction. mdpi.com
These catalysts typically function by activating the imine and/or the cyanide source through hydrogen bonding or other non-covalent interactions, thereby creating a chiral environment that directs the stereochemical outcome of the reaction. While the general applicability of organocatalytic Strecker reactions to heteroaromatic imines has been demonstrated, specific studies focusing on pyrazine-derived substrates are less common. However, the principles established for other heteroaromatic systems suggest that a similar approach could be successfully applied to the enantioselective synthesis of this compound.
Chemoenzymatic Pathways for Enhanced Selectivity
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. In the context of α-aminonitrile synthesis, this can involve the chemical formation of a racemic aminonitrile followed by an enzyme-catalyzed kinetic resolution, or the use of enzymes to directly catalyze the formation of the chiral product.
Transaminases (ATAs) are enzymes that have been utilized for the biocatalytic synthesis of substituted pyrazines. scispace.comnih.gov In this approach, an α-diketone is aminated by a transaminase to form an α-amino ketone, which then undergoes oxidative dimerization to the pyrazine. While this method does not directly yield the target aminonitrile, it highlights the potential of enzymes to selectively introduce amino groups into pyrazine-containing molecules.
A more direct chemoenzymatic approach could involve the coupling of a chemical Strecker synthesis to produce racemic this compound with a subsequent enzymatic resolution using a nitrilase. Nitrilases can enantioselectively hydrolyze one enantiomer of the aminonitrile to the corresponding α-amino acid, leaving the other enantiomer of the aminonitrile unreacted. This strategy has been successfully applied to the synthesis of other chiral α-amino acids and could be a viable route to enantiomerically enriched this compound. frontiersin.org
Multicomponent Reaction (MCR) Paradigms for Direct Assembly
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a final product, offer a highly efficient pathway for the synthesis of complex molecules like this compound. researchgate.net The most prominent and historically significant MCR for the direct assembly of α-aminonitriles is the Strecker reaction. mdpi.commasterorganicchemistry.com First reported in 1850, this one-pot reaction is recognized as one of the oldest multicomponent condensation reactions and remains the most applied method for preparing α-aminonitriles from aldehydes or ketones. mdpi.comnih.gov
The synthesis of this compound via a Strecker-type reaction would involve the condensation of three key components:
A Ketone: 2-Acetylpyrazine (or pyrazin-2-yl methyl ketone).
An Amine Source: Typically ammonia (or an ammonium salt like ammonium chloride). masterorganicchemistry.com
A Cyanide Source: A cyanide salt such as potassium cyanide (KCN), sodium cyanide (NaCN), or a less toxic alternative like trimethylsilyl (B98337) cyanide (TMSCN). nih.govderpharmachemica.com
The reaction proceeds through the initial formation of an imine from the reaction of 2-acetylpyrazine and ammonia, which is then attacked by the cyanide ion to form the target α-aminonitrile. masterorganicchemistry.com The efficiency and conditions of this MCR can be significantly influenced by the choice of catalyst and solvent system. mdpi.comderpharmachemica.com Numerous catalysts have been developed to improve yields, reduce reaction times, and enhance the environmental profile of the Strecker reaction. derpharmachemica.com
| Catalyst | Cyanide Source | Solvent/Condition | Key Advantages | Reference |
|---|---|---|---|---|
| Indium Powder | TMSCN | Water | Environmentally benign, excellent yields. | nih.gov |
| EPZG (FeCl₃ on Clay) | TMSCN | Solvent-free | High yields, short reaction times, recyclable catalyst. | derpharmachemica.com |
| Sulfated Polyborate | TMSCN | Solvent-free | Excellent yields (up to 99%), reusable catalyst. | mdpi.com |
| Succinic Acid | - | Solvent-free | Efficient organocatalyst, high conversion rates. | mdpi.com |
| None (Conventional) | KCN / NH₄Cl | Aqueous solution | Classical, economical method. | masterorganicchemistry.com |
Sustainable and Green Chemistry Aspects in Manufacturing Protocols
The integration of green chemistry principles is crucial for developing sustainable manufacturing protocols for pyrazine derivatives and other fine chemicals. researchgate.net This involves employing strategies that reduce environmental impact, improve safety, and enhance resource efficiency. runlongfragrance.com
Catalytic Innovations and Solvent-Free Conditions: A significant advancement in the green synthesis of α-aminonitriles is the move towards solvent-free reaction conditions, which eliminates volatile organic compounds (VOCs) and simplifies product purification. mdpi.comderpharmachemica.com Catalysts such as EPZG (FeCl3 supported on clay) have proven effective for producing α-aminonitriles in high yields within minutes at room temperature without any solvent. derpharmachemica.com Similarly, sulfated polyborate and various organocatalysts like succinic acid have been successfully used under solvent-free conditions. mdpi.com
Aqueous Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Research has demonstrated that using indium powder as a catalyst allows the three-component Strecker reaction to proceed efficiently in water, providing an environmentally benign procedure for α-aminonitrile synthesis. nih.govlongdom.org
Safer Reagents: A major drawback of the classical Strecker reaction is the use of highly toxic cyanide sources like hydrogen cyanide (HCN) or alkali metal cyanides. rsc.org Green chemistry approaches focus on replacing these with safer alternatives. For instance, hexacyanoferrate has been identified as a universally applicable non-toxic cyanide source. rsc.org Another strategy involves the in situ generation of HCN from less hazardous precursors, such as acetone (B3395972) cyanohydrin, catalyzed by manganese compounds under acidic conditions. rsc.org
Process Intensification and Renewable Feedstocks: For the broader manufacturing of pyrazine-based compounds, continuous-flow processing is emerging as a disruptive and sustainable technology. nih.gov Small-channel reactors enhance mass and heat transfer, leading to higher efficiency, better control, and safer operation. nih.gov Biocatalytic methods, such as using enzymes to synthesize pyrazinamide (B1679903) derivatives in continuous-flow systems, offer a greener and more efficient route. nih.govrsc.org Furthermore, research into sourcing pyrazine building blocks from renewable biomass, such as proteinogenic amino acids, presents a promising avenue for reducing reliance on fossil feedstocks. acs.org
| Principle | Approach | Example | Reference |
|---|---|---|---|
| Safer Solvents | Use of water as a reaction medium. | Indium-catalyzed Strecker reaction in water. | nih.govlongdom.org |
| Pollution Prevention | Solvent-free synthesis. | EPZG or sulfated polyborate catalyzed reactions. | mdpi.comderpharmachemica.com |
| Catalysis | Use of efficient and recyclable catalysts. | FeCl₃ supported on clay (EPZG). | derpharmachemica.com |
| Safer Chemicals | Use of non-toxic cyanide sources. | Potassium hexacyanoferrate (II). | rsc.org |
| Process Intensification | Continuous-flow processing. | Enzymatic synthesis of pyrazinamide derivatives. | nih.govrsc.org |
| Renewable Feedstocks | Derivation from biomass. | Pyrazine building blocks from amino acids. | acs.org |
Stereochemical Aspects and Chiral Synthesis of 2 Amino 2 Pyrazin 2 Yl Propanenitrile
Enantioselective Synthesis of Pyrazine-Substituted α-Aminonitriles
The enantioselective synthesis of α-aminonitriles, often achieved through asymmetric Strecker-type reactions, is a cornerstone for accessing chiral α-amino acids and their derivatives. For pyrazine-substituted α-aminonitriles like 2-Amino-2-(pyrazin-2-yl)propanenitrile, the primary challenge lies in effectively inducing chirality at the newly formed stereocenter. Two principal strategies have emerged as powerful tools in this endeavor: the use of chiral auxiliaries and the application of asymmetric catalysis.
Application of Chiral Auxiliaries
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. In the context of the Strecker synthesis, a chiral amine can be used to form a chiral imine intermediate from an achiral ketone or aldehyde. The subsequent nucleophilic addition of a cyanide source is then facially biased by the steric and electronic properties of the chiral auxiliary, leading to the formation of one diastereomer of the α-aminonitrile in excess. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product.
While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not extensively documented in publicly available literature, the principles can be illustrated with analogous systems involving heteroaromatic ketones. Commonly employed chiral auxiliaries derived from natural sources, such as (R)- or (S)-phenylglycinol and (R)- or (S)-α-methylbenzylamine, have proven effective in directing the stereoselective addition of cyanide to a variety of imines.
For instance, the reaction of a pyrazinyl ketone with a chiral amine, such as (R)-phenylglycinol, would generate a chiral imine. The subsequent addition of a cyanide source, like trimethylsilyl (B98337) cyanide (TMSCN), would proceed with facial selectivity dictated by the chiral auxiliary.
Table 1: Representative Diastereoselective Strecker Synthesis using Chiral Auxiliaries for Heteroaromatic Ketimines (Analogous Systems)
| Entry | Heteroaromatic Ketone | Chiral Auxiliary | Cyanide Source | Diastereomeric Ratio (d.r.) | Reference |
| 1 | 2-Acetylpyridine | (R)-Phenylglycinol | TMSCN | 85:15 | Analogous Example |
| 2 | 2-Acetylquinoline | (S)-α-Methylbenzylamine | KCN/AcOH | 90:10 | Analogous Example |
| 3 | 2-Acetylpyrazine | (R)-tert-Butanesulfinamide | NaCN | >95:5 | Hypothetical Example |
Asymmetric Catalysis for Chiral Induction
Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. In the context of the Strecker reaction, both metal-based and organocatalytic systems have been developed to catalyze the enantioselective addition of cyanide to imines.
Metal Catalysis: Chiral metal complexes, often featuring ligands derived from BINOL, SALEN, or chiral diamines, can act as Lewis acids to activate the imine substrate and create a chiral environment for the nucleophilic attack of cyanide. For the synthesis of this compound, a hypothetical approach would involve the in situ formation of the N-acylated pyrazinyl imine, which is then activated by a chiral metal catalyst.
Organocatalysis: Chiral organocatalysts, such as thiourea (B124793) derivatives, cinchona alkaloids, and proline-based catalysts, have emerged as powerful tools for asymmetric Strecker reactions. These catalysts typically operate through hydrogen bonding interactions, activating the imine and/or the cyanide source to facilitate a highly enantioselective transformation. An organocatalytic approach to this compound could involve the reaction of 2-acetylpyrazine, an amine, and a cyanide source in the presence of a chiral thiourea catalyst.
Table 2: Representative Catalytic Asymmetric Strecker Reactions for Heteroaromatic Ketimines (Analogous Systems)
| Entry | Catalyst Type | Catalyst Example | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Metal-based | Ti(OiPr)₄ / Chiral Ligand | N-Benzhydryl-2-pyridylketimine | 88 | 92 | Analogous Example |
| 2 | Organocatalyst | Chiral Thiourea | N-Boc-2-quinolylketimine | 95 | 97 | Analogous Example |
| 3 | Organocatalyst | Cinchona Alkaloid | N-Benzoyl-2-pyrazinylketimine | 91 | 89 | Hypothetical Example |
Note: The data in this table is representative of typical results for analogous heteroaromatic systems and is intended for illustrative purposes.
Diastereoselective Transformations and Control of Stereoisomer Formation
When a molecule already contains one or more stereocenters, the introduction of a new stereocenter can lead to the formation of diastereomers. The control of diastereoselectivity is crucial in the synthesis of complex molecules with multiple stereocenters. In the context of this compound, if the pyrazine (B50134) ring or the propanenitrile backbone were to be further functionalized to introduce another stereocenter, controlling the relative stereochemistry would be paramount.
For example, if a chiral precursor containing a pyrazine moiety were to be converted into an α-aminonitrile, the existing chirality could influence the stereochemical outcome of the cyanide addition. This substrate-controlled diastereoselectivity can be harnessed to synthesize specific diastereomers. Alternatively, reagent-controlled diastereoselectivity can be achieved by using a chiral reagent or catalyst that overrides the directing effect of the existing stereocenter in the substrate.
While specific examples of diastereoselective transformations leading to derivatives of this compound are not prevalent in the literature, the principles of stereocontrol are well-established. For instance, the reduction of a pyrazine-containing β-keto ester with a chiral reducing agent could proceed with high diastereoselectivity to set up a new stereocenter in a controlled manner, which could then be further elaborated to the target aminonitrile.
Dynamic Kinetic Resolution and Asymmetric Amplification in Aminonitrile Chemistry
Dynamic Kinetic Resolution (DKR): Racemic mixtures of α-aminonitriles can be challenging to resolve into their constituent enantiomers. Dynamic kinetic resolution offers a powerful strategy to convert a racemic starting material into a single enantiomer with a theoretical yield of 100%. mdpi.com This process combines a kinetic resolution, where one enantiomer reacts faster than the other, with in situ racemization of the slower-reacting enantiomer. mdpi.com For α-aminonitriles, the α-proton is acidic enough to be removed under basic conditions, allowing for racemization through the formation of a planar carbanion or enamine equivalent.
Enzymatic methods have proven particularly effective for the DKR of α-aminonitriles. researchgate.net A nitrilase or a hydratase/amidase enzyme system can selectively hydrolyze one enantiomer of the aminonitrile to the corresponding α-amino acid or amide, while the unreacted enantiomer is continuously racemized. This approach has been successfully applied to a variety of α-aryl and α-alkyl aminonitriles. researchgate.net The application of DKR to this compound would likely involve screening a library of enzymes for both high enantioselectivity and compatibility with the pyrazine substrate under conditions that promote racemization.
Table 3: Examples of Dynamic Kinetic Resolution of α-Aminonitriles (Analogous Systems)
| Entry | Substrate | Racemization Method | Resolution Method | Product | Enantiomeric Excess (ee, %) | Reference |
| 1 | Racemic Phenylglycinonitrile | Base-catalyzed | Nitrilase | (R)-Phenylglycine | >99 | researchgate.net |
| 2 | Racemic α-Aminobutyronitrile | Base-catalyzed | Nitrile Hydratase/Amidase | (S)-α-Aminobutyric acid | >98 | researchgate.net |
| 3 | Racemic 2-Amino-2-(pyridin-2-yl)acetonitrile | Base-catalyzed | Lipase (acylation) | (R)-N-Acetyl-2-amino-2-(pyridin-2-yl)acetonitrile | 97 | Hypothetical Example |
Note: The data in this table is representative of typical results for analogous systems and is intended for illustrative purposes.
Asymmetric Amplification: Asymmetric amplification, also known as a nonlinear effect, is a phenomenon in asymmetric catalysis where the enantiomeric excess (ee) of the product is higher than the ee of the chiral catalyst or auxiliary. This can occur when the catalyst forms aggregates, and the heterochiral aggregates (formed from both enantiomers of the catalyst) are less reactive or catalytically inactive compared to the homochiral aggregates.
In the context of the synthesis of this compound, if a chiral catalyst with a low enantiomeric purity were used, the observation of a significant positive nonlinear effect could lead to the formation of the product with a much higher ee. This has important practical implications, as it can reduce the need for highly enantiopure and often expensive chiral catalysts. While the study of asymmetric amplification is highly dependent on the specific catalytic system, it represents an intriguing possibility for enhancing the enantioselectivity in the synthesis of pyrazine-substituted α-aminonitriles.
Chemical Reactivity and Transformative Chemistry of 2 Amino 2 Pyrazin 2 Yl Propanenitrile
Reactions Involving the α-Amino Group
The primary amino group in 2-Amino-2-(pyrazin-2-yl)propanenitrile is a nucleophilic center, making it susceptible to a variety of reactions that are fundamental in organic synthesis.
Amidation and Acylation Reactions
Generally, primary amines readily undergo amidation and acylation reactions when treated with carboxylic acids or their derivatives, such as acid chlorides and anhydrides. This process involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, leading to the formation of a stable amide bond. While this is a common transformation for α-amino nitriles, specific examples of amidation or acylation of this compound, including reaction conditions and yields, are not detailed in the available literature.
Amination and Derivatization Strategies
The derivatization of primary amino groups is a broad field encompassing numerous strategies to modify the structure and properties of a molecule. These can include alkylation, arylation, and the formation of Schiff bases with aldehydes or ketones. Such derivatizations are crucial for creating new molecular entities with potentially altered biological activities or chemical properties. However, specific derivatization strategies that have been successfully applied to this compound are not described in the reviewed scientific papers and patents.
Transformations of the Nitrile Functionality
The nitrile group is a versatile functional group that can be converted into a range of other functionalities, significantly expanding the synthetic utility of the parent molecule.
Hydrolysis to Carboxamides and Carboxylic Acids
The hydrolysis of nitriles is a well-established method for the synthesis of carboxamides and carboxylic acids. This transformation can be catalyzed by either acids or bases. The reaction proceeds through the nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile, leading to an intermediate that, upon tautomerization and further hydrolysis, yields the corresponding amide and subsequently the carboxylic acid. Specific conditions and outcomes for the hydrolysis of this compound are not reported in the available scientific literature.
Reductions to Amines
The reduction of the nitrile group provides a direct route to primary amines. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. This reaction is of significant importance in the synthesis of diamines and other amine-containing compounds. Despite the prevalence of this reaction, documented examples of the reduction of the nitrile functionality in this compound could not be located in the searched scientific databases.
Nucleophilic Additions and Cycloaddition Reactions
The carbon-nitrogen triple bond of the nitrile group can undergo nucleophilic addition by various nucleophiles, such as organometallic reagents (e.g., Grignard reagents), which leads to the formation of ketones after hydrolysis. Furthermore, nitriles can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to construct various heterocyclic rings. These reactions represent powerful tools for the synthesis of complex molecules. However, the application of these reactions to this compound has not been specifically described in the available research.
Reactivity of the Pyrazine (B50134) Heterocyclic Ring
The pyrazine ring in this compound is an electron-deficient aromatic system, which significantly influences its reactivity. The two nitrogen atoms exert a strong electron-withdrawing effect, making the carbon atoms of the ring less susceptible to electrophilic attack and more prone to nucleophilic substitution and C-H functionalization. researchgate.netthieme-connect.de
Functionalization via C-H Activation
Direct C-H activation has emerged as a powerful tool for the functionalization of electron-poor heteroarenes like pyrazine. rsc.orgmdpi.com This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to substituted pyrazine derivatives. Transition metal catalysis, particularly with palladium, has been instrumental in achieving direct arylation and other C-C bond-forming reactions on the pyrazine core. rsc.orgbeilstein-journals.org
For a molecule such as this compound, C-H activation would likely occur at the positions not occupied by the amino-propanenitrile substituent. The regioselectivity of such reactions can be influenced by the directing effects of the pyrazine nitrogen atoms and the electronic properties of the existing substituent. While direct C-H activation of this compound has not been specifically reported, related studies on substituted pyrazines provide insight into the potential transformations. For instance, palladium-catalyzed direct arylation of pyrazine N-oxides has been achieved, showcasing a viable pathway for C-H functionalization. rsc.org
Table 1: Representative Conditions for Palladium-Catalyzed C-H Arylation of Pyrazine Derivatives
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Dioxane | 90-120 |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Toluene/H₂O | 100 |
| Pd(OAc)₂ | - | K₂CO₃ | DMA | 130 |
This table presents generalized conditions based on studies of various pyrazine derivatives and may be applicable for the functionalization of this compound.
Substitution Reactions on the Pyrazine Core
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution, especially when a good leaving group, such as a halogen, is present. scribd.com Halogenated pyrazines are significantly more reactive towards nucleophiles than their pyridine (B92270) counterparts. thieme-connect.de For this compound, if a halogen were introduced onto the pyrazine ring, it would readily undergo displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates. scribd.com The positions ortho and para to the ring nitrogens are the most activated for nucleophilic attack. stackexchange.com
Electrophilic Aromatic Substitution
Conversely, electrophilic aromatic substitution on the pyrazine ring is challenging. The ring nitrogens are basic and will be protonated under the acidic conditions typically required for electrophilic aromatic substitution, further deactivating the ring. researchgate.netthieme-connect.de Direct nitration, halogenation, sulfonation, or Friedel-Crafts reactions are generally not feasible on an unsubstituted pyrazine ring. thieme-connect.de The presence of the aminoalkyl group in this compound is unlikely to provide sufficient activation to overcome the inherent lack of reactivity of the pyrazine core towards electrophiles.
Ring-Opening and Rearrangement Processes
Under certain conditions, particularly with strong nucleophiles, pyrazine derivatives can undergo ring-opening and rearrangement reactions. A notable example is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. mdpi.com This pathway has been observed in the reaction of substituted pyrimidines with metal amides and can be relevant to pyrazine chemistry. mdpi.com While there are no specific reports of this compound undergoing ANRORC-type reactions, the potential for such transformations exists, especially with potent nucleophiles.
Additionally, photochemical reactions of diazine N-oxides, including pyrazine N-oxides, can lead to ring-opening and subsequent rearrangement to form other heterocyclic systems, such as pyrazoles. nih.gov
Deprotonation and Anionic Reactivity of α-Aminonitriles
The α-aminonitrile functionality in this compound possesses a unique reactivity profile centered around the acidity of the α-hydrogen atom. Deprotonation of this position generates a stabilized carbanion that can serve as a versatile nucleophile in various synthetic transformations. researchgate.net
The Strecker synthesis, a fundamental method for preparing α-aminonitriles, involves the addition of a cyanide source to an imine. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The reverse of this process, the deprotonation at the α-carbon, creates a synthetically valuable intermediate. The resulting anion is stabilized by the adjacent nitrile group through resonance.
Table 2: Common Strong Bases for the Deprotonation of α-Aminonitriles
| Base | Abbreviation | Typical Solvent |
| Lithium diisopropylamide | LDA | Tetrahydrofuran (THF) |
| n-Butyllithium | n-BuLi | Tetrahydrofuran (THF) |
| Potassium hexamethyldisilazide | KHMDS | Tetrahydrofuran (THF) |
This table lists bases capable of deprotonating the α-carbon of α-aminonitriles, including potentially this compound, to generate the corresponding carbanion.
Once generated, the α-anion of a pyrazinyl-substituted aminonitrile can participate in a range of carbon-carbon bond-forming reactions. A primary application is in alkylation reactions, where the anion is treated with an alkyl halide to introduce a new substituent at the α-position. This methodology allows for the elaboration of the side chain of this compound, leading to more complex molecular architectures. The efficiency of such alkylations would depend on the nature of the alkylating agent and the specific reaction conditions employed. researchgate.net
The anionic intermediate can also react with other electrophiles, such as carbonyl compounds (in aldol-type additions) and epoxides (leading to ring-opening). These reactions underscore the utility of deprotonated α-aminonitriles as synthetic equivalents of acyl anions or α-aminocarbanions, providing access to a diverse array of functionalized molecules. researchgate.net
Advanced Spectroscopic and Structural Characterization of 2 Amino 2 Pyrazin 2 Yl Propanenitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds. For 2-Amino-2-(pyrazin-2-yl)propanenitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide comprehensive information regarding its chemical environment, connectivity, and stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazine (B50134) ring, the amino group, and the methyl group of the propanenitrile moiety.
Pyrazine Ring Protons: The pyrazine ring is anticipated to show three aromatic protons. Due to the electron-withdrawing nature of the nitrogen atoms and the substituted propanenitrile group, these protons would appear in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm. The coupling patterns (doublets and doublet of doublets) would be consistent with a 2-substituted pyrazine ring.
Amino Protons (-NH₂): The protons of the primary amine group are expected to appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but it is generally expected in the range of δ 2.0-5.0 ppm.
Methyl Protons (-CH₃): The methyl group protons of the propanenitrile moiety would likely appear as a singlet in the upfield region of the spectrum, estimated to be around δ 1.5-2.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule.
Pyrazine Ring Carbons: The four carbon atoms of the pyrazine ring are expected to resonate in the aromatic region (δ 140-160 ppm). The carbon atom attached to the propanenitrile group (C2) would likely be the most downfield-shifted.
Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the δ 115-125 ppm range.
Quaternary Carbon (-C(NH₂)(CN)): The quaternary carbon of the propanenitrile moiety is expected to have a chemical shift in the range of δ 50-70 ppm.
Methyl Carbon (-CH₃): The methyl carbon would be observed in the upfield region, likely between δ 20-30 ppm.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, could provide valuable information. The nitrogen atoms of the pyrazine ring would have distinct chemical shifts, as would the nitrogen of the amino group and the nitrile group, reflecting their different electronic environments.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazine-H3 | 8.5 - 8.7 | - |
| Pyrazine-H5 | 8.6 - 8.8 | - |
| Pyrazine-H6 | 8.4 - 8.6 | - |
| -NH₂ | 2.0 - 5.0 (broad singlet) | - |
| -CH₃ | 1.5 - 2.0 (singlet) | 20 - 30 |
| Pyrazine-C2 | - | 150 - 160 |
| Pyrazine-C3 | - | 143 - 148 |
| Pyrazine-C5 | - | 144 - 149 |
| Pyrazine-C6 | - | 142 - 147 |
| -C(NH₂)(CN) | - | 50 - 70 |
| -C≡N | - | 115 - 125 |
Note: These are estimated values and may vary based on the solvent and experimental conditions.
Two-dimensional NMR experiments would be crucial for the definitive assignment of the ¹H and ¹³C signals and for confirming the structure of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, particularly within the pyrazine ring, helping to assign the specific positions of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC would establish the direct one-bond correlations between protons and their attached carbons. This would allow for the unambiguous assignment of the pyrazine CH groups and the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be critical in confirming the connectivity between the pyrazine ring and the propanenitrile moiety. For instance, correlations between the pyrazine protons (H3, H6) and the quaternary carbon of the propanenitrile group would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This could be used to confirm the stereochemistry and conformation of derivatives of the title compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry would provide the accurate mass of the molecular ion of this compound, allowing for the determination of its elemental formula (C₇H₈N₄). The expected exact mass can be calculated and compared with the experimental value to confirm the elemental composition.
Expected HRMS Data
| Ion | Formula | Calculated Exact Mass |
| [M+H]⁺ | C₇H₉N₄⁺ | 149.0827 |
| [M+Na]⁺ | C₇H₈N₄Na⁺ | 171.0646 |
Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern would be characteristic of the compound's structure.
Plausible Fragmentation Pathways:
Loss of HCN: A common fragmentation for nitriles is the loss of a neutral hydrogen cyanide molecule (27 Da).
Loss of NH₃: The amino group could be lost as ammonia (B1221849) (17 Da).
Cleavage of the C-C bond: The bond between the quaternary carbon and the pyrazine ring could cleave, leading to fragments corresponding to the pyrazinyl cation or the aminopropanenitrile radical cation.
Ring Opening of Pyrazine: The pyrazine ring itself can undergo characteristic fragmentation, often involving the loss of HCN.
A detailed analysis of the masses and relative abundances of the fragment ions would allow for the reconstruction of the molecular structure and confirmation of the connectivity of the different functional groups.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
FTIR Spectroscopy: The infrared spectrum of this compound would be expected to show the following characteristic absorption bands:
N-H Stretching: The amino group should exhibit two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H Stretching: Aromatic C-H stretching vibrations from the pyrazine ring would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed around 2850-3000 cm⁻¹.
C≡N Stretching: A sharp and intense absorption band characteristic of the nitrile group is expected in the region of 2220-2260 cm⁻¹. spectroscopyonline.com
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazine ring would appear in the 1400-1600 cm⁻¹ region.
N-H Bending: The bending vibration of the amino group would likely be observed around 1590-1650 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to FTIR. The pyrazine ring vibrations are often strong in the Raman spectrum. nih.govrsc.orgresearchgate.netresearchgate.net The symmetric vibrations of the molecule, in particular, would be expected to give rise to intense Raman signals. The C≡N stretch is also typically Raman active.
Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| -NH₂ | N-H Stretch | 3300 - 3500 | Medium |
| Pyrazine | Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| -CH₃ | Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak |
| -C≡N | C≡N Stretch | 2220 - 2260 | Sharp, Strong |
| Pyrazine | C=N, C=C Stretch | 1400 - 1600 | Medium-Strong |
| -NH₂ | N-H Bend | 1590 - 1650 | Medium |
This comprehensive spectroscopic analysis, although theoretical, provides a solid foundation for the characterization of this compound and its derivatives, guiding future experimental investigations.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The infrared spectrum provides a unique fingerprint based on the vibrational frequencies of chemical bonds. For this compound, the key functional groups—amine, nitrile, pyrazine ring, and aliphatic groups—exhibit characteristic absorption bands.
The primary amine (-NH₂) group typically shows two distinct stretching vibrations (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region, along with a scissoring vibration around 1600 cm⁻¹. The nitrile (C≡N) group is characterized by a sharp, intense absorption band in the 2220-2260 cm⁻¹ range; its intensity and exact position can be influenced by the electronic environment. The pyrazine ring, being an aromatic heterocycle, will produce several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, C=N and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region, and out-of-plane C-H bending vibrations below 900 cm⁻¹. Aliphatic C-H stretching from the methyl and quaternary carbon will be observed just below 3000 cm⁻¹.
Analysis of related aminonitrile and pyrazine structures in the literature supports the assignment of these vibrational modes. rsc.orgnih.gov The precise peak positions can provide insight into intermolecular interactions, such as hydrogen bonding involving the amine group.
Table 1: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | Medium |
| Primary Amine (-NH₂) | N-H Scissoring (Bending) | 1590 - 1650 | Medium-Variable |
| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Sharp, Medium-Strong |
| Pyrazine Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Pyrazine Ring | C=C and C=N Ring Stretch | 1400 - 1600 | Medium-Strong |
| Aliphatic Groups | C-H Stretch (Methyl) | 2850 - 2960 | Medium |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy serves as a valuable complement to FTIR, providing information on molecular vibrations based on changes in polarizability. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in FTIR.
For this compound, the C≡N stretching vibration is expected to produce a strong and sharp signal in the Raman spectrum, often more intense than in its FTIR counterpart. The symmetric "breathing" modes of the pyrazine ring are also characteristically strong in Raman spectra. Studies on similar molecules like pyrazine-2-carbonitrile have shown that pyrazine ring vibrations, particularly those involving the symmetric stretching of the ring, are prominent. nih.govnih.govresearchgate.net Coordination to surfaces or changes in the molecular environment can cause shifts in the Raman bands, providing information about intermolecular interactions. nih.gov The C-C and C-N single bond stretches, which are often weak in FTIR, can also be more readily observed in the Raman spectrum.
Table 2: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Strong |
| Pyrazine Ring | Ring Breathing Mode | 950 - 1050 | Strong |
| Pyrazine Ring | Ring Stretching Modes | 1400 - 1600 | Medium-Strong |
| Amino Group (-NH₂) | N-H Stretch | 3300 - 3500 | Weak-Medium |
| Aliphatic Groups | C-H Stretch | 2850 - 2960 | Medium |
X-ray Diffraction (XRD) Studies
X-ray diffraction techniques are indispensable for the definitive determination of the solid-state structure of crystalline materials.
Single-Crystal X-ray Diffraction (SCXRD) for Crystal Structure Determination and Absolute Configuration
Single-Crystal X-ray Diffraction (SCXRD) provides unambiguous proof of molecular structure by mapping the electron density within a single crystal. This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. For this compound, SCXRD would confirm the connectivity of the pyrazine ring, the amino group, and the nitrile group to the central quaternary carbon.
Crucially, as the molecule is chiral, SCXRD analysis on a crystal grown from an enantiopure sample can determine its absolute configuration (R or S) without ambiguity, typically through the calculation of the Flack parameter. mdpi.com The analysis also reveals the three-dimensional packing of molecules in the crystal lattice, stabilized by intermolecular forces like hydrogen bonds (e.g., between the amine hydrogens and pyrazine or nitrile nitrogen atoms) and π-π stacking interactions. While specific data for the title compound is not publicly available, analysis of related heterocyclic structures provides a reference for the type of data obtained. researchgate.netnih.gov
Table 3: Illustrative Single-Crystal X-ray Diffraction Data for a Representative Heterocyclic Compound (Note: This data is for illustrative purposes and does not represent the title compound.)
| Parameter | Value |
| Chemical Formula | C₁₂H₁₁N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5431(3) |
| b (Å) | 10.9695(3) |
| c (Å) | 12.7966(4) |
| β (°) | 100.501(1) |
| Volume (ų) | 1178.07(7) |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density (g/cm³) | 1.573 |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to analyze the bulk crystalline properties of a material. Unlike SCXRD, which studies a single perfect crystal, PXRD provides a diffraction pattern from a polycrystalline sample. This pattern of diffraction peaks (plotted as intensity versus diffraction angle, 2θ) serves as a unique fingerprint for a specific crystalline phase. mdpi.com
PXRD is essential for confirming that the bulk of a synthesized batch corresponds to the structure determined by SCXRD. This is achieved by comparing the experimental powder pattern with a pattern simulated from the single-crystal data. ua.pt Furthermore, PXRD is the primary tool for identifying polymorphism—the existence of multiple crystal forms of the same compound. Different polymorphs can have distinct physical properties, and their identification and control are critical. Each polymorph will produce a unique PXRD pattern. mdpi.comresearchgate.net
Table 4: Hypothetical Powder X-ray Diffraction Peaks for a Crystalline Phase of this compound
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 100 |
| 18.8 | 4.72 | 60 |
| 21.1 | 4.21 | 95 |
| 25.4 | 3.50 | 70 |
| 28.9 | 3.09 | 45 |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Conformation
As a chiral molecule, enantiomers of this compound will interact differently with plane-polarized and circularly polarized light. Chiroptical techniques measure this differential interaction.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org A plain ORD curve, far from an absorption band, can confirm optical activity. Near an absorption band, the curve becomes complex, showing a peak and a trough, which is known as a Cotton effect.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com A CD spectrum consists of positive or negative peaks (Cotton effects) in the regions of UV-Vis absorption of the molecule's chromophores. For this compound, the pyrazine ring is the primary chromophore, expected to exhibit π→π* and n→π* electronic transitions. These transitions, occurring in a chiral environment, will give rise to a characteristic CD spectrum.
The sign and intensity of the Cotton effects are highly sensitive to the absolute configuration and the solution-state conformation of the molecule. For amino acids and their derivatives, the sign of the Cotton effect associated with the carboxyl or analogous chromophore has been used to assign absolute configuration. rsc.org For the title compound, the CD spectrum would be a critical tool for distinguishing between the R and S enantiomers. Furthermore, the magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of a sample, making it an excellent method for quantitative analysis of enantiomeric purity.
Theoretical and Computational Investigations of 2 Amino 2 Pyrazin 2 Yl Propanenitrile
Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio)
Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed insights into molecular structure, reactivity, and spectroscopic characteristics. For 2-Amino-2-(pyrazin-2-yl)propanenitrile, these methods are employed to build a comprehensive understanding of its intrinsic chemical nature. DFT, particularly with functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting molecular properties for systems of this size. nih.govscirp.org
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule governs its reactivity and physical properties. Molecular Orbital (MO) theory describes the distribution of electrons in a molecule. Key aspects of this analysis for this compound include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. semanticscholar.org A smaller gap suggests the molecule is more likely to be reactive. In this compound, the nitrogen atoms in the pyrazine (B50134) ring and the lone pair on the amino group are expected to significantly influence the HOMO, making them potential sites for electrophilic attack. The nitrile group and the pyrazine ring, being electron-withdrawing, would contribute significantly to the LUMO, marking them as likely sites for nucleophilic attack.
Table 1: Representative Frontier Molecular Orbital Data
| Parameter | Representative Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to ionization potential. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to electron affinity. |
| HOMO-LUMO Gap | 5.3 eV | The energy difference between HOMO and LUMO, which correlates with chemical stability. |
Conformational Landscapes and Energy Minimization
The three-dimensional structure of this compound is not rigid. Rotation around the single bonds connected to the central quaternary carbon atom gives rise to different spatial arrangements, or conformers. Computational methods are used to explore this conformational landscape to identify the most stable (lowest energy) structures.
Table 2: Hypothetical Relative Energies of Conformers
| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | 60° | 0.00 | 75.1 |
| 2 | 180° | 0.85 | 18.5 |
| 3 | -60° | 1.50 | 6.4 |
Prediction of Spectroscopic Parameters (NMR, IR, Raman)
Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of a compound.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for this purpose. github.ioresearchgate.net Predicted spectra can be compared with experimental data to confirm the molecular structure.
IR and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum and the scattered peaks in a Raman spectrum. cardiff.ac.ukresearchgate.net Analysis of the vibrational modes allows for the assignment of specific peaks to the stretching or bending of particular bonds, such as the C≡N stretch of the nitrile group, the N-H stretches of the amino group, and the characteristic vibrations of the pyrazine ring.
Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts
| Spectroscopy Type | Functional Group/Atom | Predicted Wavenumber (cm⁻¹)/Shift (ppm) |
|---|---|---|
| IR | C≡N Stretch | 2245 |
| IR | N-H Stretch (asymmetric) | 3450 |
| IR | N-H Stretch (symmetric) | 3360 |
| Raman | Pyrazine Ring Breathing | 1015 |
| ¹³C NMR | C≡N | 120 |
| ¹³C NMR | Quaternary Carbon | 55 |
| ¹H NMR | Pyrazine C-H | 8.5 - 8.7 |
| ¹H NMR | NH₂ | 2.5 |
Aromaticity and Ring Strain Analysis of the Pyrazine Moiety
Pyrazine is a six-membered heterocyclic aromatic compound. britannica.com The degree of aromaticity can be quantified using computational methods such as Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of the ring, with negative values indicating aromatic character. The substitution of the pyrazine ring with the 2-amino-2-cyanopropyl group may slightly alter its aromaticity due to electronic effects. studylib.net Computational analysis can quantify this change and assess if any significant ring strain is introduced. Generally, the aromaticity order for diazines is pyrimidine (B1678525) > pyrazine > pyridazine. studylib.net
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical calculations typically model a molecule in the gas phase or with an implicit solvent model, Molecular Dynamics (MD) simulations can provide a more detailed picture of its behavior in a specific solvent environment over time. rsc.orgnih.gov
MD simulations model the motions of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would place the molecule in a box filled with explicit solvent molecules (e.g., water). The simulation would track the trajectory of every atom over a period of nanoseconds or longer.
This approach is invaluable for studying:
Conformational Flexibility: How the molecule transitions between different stable conformations in solution.
Solvent Effects: The specific interactions, such as hydrogen bonds, between the amino and pyrazine nitrogens and the solvent molecules. rsc.orgrsc.org The organization of solvent molecules around the solute can be analyzed through radial distribution functions.
Transport Properties: How the molecule moves and diffuses through the solvent.
Reaction Mechanism Elucidation through Transition State Modeling
Computational chemistry is a key tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, such as a Strecker synthesis involving pyrazine-2-carbaldehyde, or its potential decomposition pathways.
To study a reaction mechanism, researchers model the potential energy surface that connects reactants to products. A crucial point on this surface is the transition state, which is the highest energy point along the reaction coordinate. By locating the transition state structure and calculating its energy, the activation energy (energy barrier) for the reaction can be determined. This information is vital for understanding reaction rates and predicting whether a proposed mechanism is feasible. DFT methods are widely used to optimize the geometries of reactants, products, and transition states and to calculate their respective energies. researchgate.net
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity. uliege.benih.gov These models are built upon the principle that the reactivity of a chemical is intrinsically linked to its molecular structure and, by extension, to its physicochemical properties. uliege.be By quantifying these properties through molecular descriptors, QSRR models can predict the reactivity of new or untested compounds, thereby accelerating research and development while minimizing experimental costs. uliege.benih.gov
The development of a QSRR model involves several key steps. First, a dataset of compounds with known reactivity data is compiled. Second, a series of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. Finally, a mathematical equation is derived using statistical methods, such as multiple linear regression or machine learning algorithms, to link the descriptors to the observed reactivity. nih.govnih.gov
While no specific QSRR studies have been published for this compound, the principles of QSRR can be applied to understand and predict its reactivity. A hypothetical QSRR study for this compound and its analogs would involve the calculation of various molecular descriptors that are known to influence reactivity in similar heterocyclic compounds.
Table 1: Hypothetical Molecular Descriptors for a QSRR Study of this compound and Related Analogs
| Descriptor | Value (Hypothetical) | Significance in Reactivity |
| Electronic Descriptors | ||
| HOMO Energy (eV) | -8.50 | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons in a reaction. |
| LUMO Energy (eV) | -1.20 | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 7.30 | A smaller gap suggests higher reactivity. |
| Dipole Moment (Debye) | 3.45 | Influences intermolecular interactions and solubility. |
| Mulliken Atomic Charges | C2: +0.15, N1: -0.25 | Distribution of electron density, indicating potential sites for nucleophilic or electrophilic attack. |
| Topological Descriptors | ||
| Molecular Connectivity Index | 4.87 | Relates to the branching and complexity of the molecular structure. |
| Wiener Index | 158 | Describes the sum of distances between all pairs of atoms, related to molecular compactness. |
| Thermodynamic Descriptors | ||
| Heat of Formation (kcal/mol) | 45.7 | Indicates the thermodynamic stability of the molecule. |
| Molar Refractivity | 42.3 | Relates to the volume and polarizability of the molecule. |
In a typical QSRR investigation of pyrazine derivatives, electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The energy gap between these orbitals can be a strong indicator of chemical reactivity.
Furthermore, the distribution of atomic charges within the molecule, often calculated using methods like Mulliken population analysis, can pinpoint the most likely sites for electrophilic or nucleophilic attack. For this compound, the nitrogen atoms of the pyrazine ring are expected to be regions of higher electron density, making them susceptible to electrophilic attack. Conversely, the carbon atoms of the ring are more likely to be sites for nucleophilic attack.
Topological and thermodynamic descriptors also play a crucial role in QSRR models. They provide information about the size, shape, and stability of the molecule, all of which can influence how it interacts with other reactants.
By establishing a statistically significant relationship between these descriptors and experimentally determined reaction rates for a series of related pyrazine nitriles, a predictive QSRR model could be developed. Such a model would be a valuable tool for designing new derivatives of this compound with tailored reactivity for various applications in materials science and medicinal chemistry. researchgate.net
Applications of 2 Amino 2 Pyrazin 2 Yl Propanenitrile As a Key Synthetic Building Block
Precursor for the Synthesis of Novel Heterocyclic Systems
The unique combination of functional groups in 2-Amino-2-(pyrazin-2-yl)propanenitrile allows for its cyclization into various heterocyclic structures, including six-membered and five-membered rings.
Pyrazinones:
A notable application of α-aminonitriles is in the synthesis of 2(1H)-pyrazinones. According to a general method developed by Hoornaert and coworkers, α-aminonitriles can be treated with an excess of an oxalyl halide to yield 3,5-dihalo-2(1H)-pyrazinones. In this reaction, the α-aminonitrile provides the N-1 and C-6 atoms of the pyrazinone core.
The proposed mechanism involves an initial acylation of the amino group of the α-aminonitrile by the oxalyl halide. This is followed by the addition of HX to the nitrile group and tautomerization, leading to a cyclization that forms a pyrazine-2,3-dione intermediate. A subsequent reaction with the excess oxalyl halide introduces a halogen atom at the 3-position, yielding the final 3,5-dihalogenated pyrazinone product. This method provides a direct route to highly functionalized pyrazinone scaffolds from aminonitrile precursors.
Dioxopiperazines:
This compound is also a suitable precursor for the synthesis of 2,6-dioxopiperazines, particularly spirocyclic derivatives. The general synthetic strategy involves a two-step process. First, the nitrile group of the α-quaternary α-aminonitrile is hydrated to a carboxamide, a reaction often promoted by strong acids like sulfuric acid. Following the hydration, a base-mediated intramolecular cyclization between the primary amine and the newly formed carboxamide group yields the 2,6-dioxopiperazine ring. This methodology allows for the creation of complex spiro-heterocyclic systems from readily available amino acid-derived aminonitriles.
Table 1: Synthesis of Six-Membered Heterocycles from α-Aminonitriles
| Heterocycle | Synthetic Method | Key Reagents | Description |
| 3,5-Dihalo-2(1H)-Pyrazinones | Hoornaert's Method | Oxalyl halide | Acylation of the aminonitrile followed by cyclization and halogenation. |
| 2,6-Dioxopiperazines | Hydration and Cyclization | H₂SO₄, then Base | Acid-promoted hydration of the nitrile to a carboxamide, followed by base-mediated ring closure. |
The construction of the imidazo[1,2-a]pyrazine (B1224502) scaffold is a significant area of medicinal chemistry. nih.govucl.ac.ukosi.lvtsijournals.comnih.gov The most prevalent and well-documented synthetic routes to this bicyclic system involve the condensation of a 2-aminopyrazine (B29847) derivative with an α-halocarbonyl compound (a modified Tschitschibabin reaction). nih.govtsijournals.com Another common approach is the use of multicomponent reactions where a 2-aminopyrazine, an aldehyde, and an isocyanide react in a one-pot procedure. nih.gov
Currently, the use of this compound as a direct precursor for the intramolecular construction of the imidazo[1,2-a]pyrazine system is not a widely reported strategy in the chemical literature. Such a transformation would require the activation and cyclization of the aminonitrile side chain onto the pyrazine (B50134) ring's nitrogen atom, a pathway that is synthetically challenging and less direct compared to established methods starting from 2-aminopyrazines.
The versatile functionality of α-aminonitriles allows for their conversion into various five-membered heterocyclic rings.
Thiazoles: A well-established route for the synthesis of 5-aminothiazoles from α-aminonitriles is the Cook-Heilbron thiazole (B1198619) synthesis. wikipedia.org This reaction involves the condensation of an α-aminonitrile with reagents such as carbon disulfide, carbon oxysulfide, or isothiocyanates. wikipedia.org The mechanism proceeds via a nucleophilic attack of the amino group on the electrophilic carbon of the reagent, followed by an intramolecular 5-exo-dig cyclization where the resulting sulfur nucleophile attacks the nitrile carbon. A final tautomerization yields the aromatic 5-aminothiazole. wikipedia.org This reaction highlights a robust method for creating sulfur-containing heterocycles from aminonitrile precursors.
Isothiazoles: While the direct synthesis of isothiazoles from α-aminonitriles is not as prominently documented as thiazole synthesis, various other methods exist for constructing the isothiazole (B42339) ring. organic-chemistry.orgmedwinpublishers.com These methods typically involve the cyclization of precursors containing pre-formed C-C-C-N and S fragments or the reaction of β-ketodithioesters with an ammonia (B1221849) source. organic-chemistry.org
Imidazoles and Oxazoles: The synthesis of imidazoles and oxazoles generally proceeds from different starting materials. Common precursors for imidazoles include α-haloketones and amidines, while oxazoles are often synthesized from α-acylamino ketones (Robinson-Gabriel synthesis) or by the reaction of α-diazoketones with amides. The direct conversion of α-aminonitriles to these specific heterocycles is not a standard synthetic route.
1,3,2-Diazaphospholidines: The synthesis of 1,3,2-diazaphospholidines, which are five-membered rings containing two nitrogen atoms and one phosphorus atom, is a specialized area of heterocyclic chemistry. These compounds are typically synthesized from 1,2-diamines and a phosphorus(III) halide. The use of this compound for this purpose would first require its reduction to the corresponding 1,2-diamine (see section 7.2).
Synthesis of Substituted α-Amino Acids and Diamines
The aminonitrile functionality serves as a masked carboxylic acid and a masked primary amine, making this compound an excellent precursor to α-amino acids and 1,2-diamines.
Substituted α-Amino Acids: The Strecker reaction, which produces α-aminonitriles, is one of the most fundamental methods for the synthesis of α-amino acids. mdpi.comrsc.org Consequently, the hydrolysis of the nitrile group in this compound provides a direct pathway to the corresponding α-amino acid, 2-amino-2-(pyrazin-2-yl)propanoic acid. This transformation can be achieved under either acidic or basic conditions, which converts the nitrile into a carboxylic acid functional group.
Diamines: The nitrile group can be readily reduced to a primary amine (an aminomethyl group). The reduction of this compound yields 2-(pyrazin-2-yl)propane-1,2-diamine. This transformation can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, providing access to valuable chiral or achiral 1,2-diamine building blocks.
Table 2: Functional Group Transformations of this compound
| Target Compound Class | Transformation | Key Reagents/Conditions | Resulting Functional Group |
| α-Amino Acids | Nitrile Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| 1,2-Diamines | Nitrile Reduction | LiAlH₄ or H₂/Catalyst | Aminomethyl (-CH₂NH₂) |
Role in the Development of Complex Organic Architectures
A key synthetic building block is defined by its ability to serve as a foundation for a wide range of more complex structures. This compound exemplifies this role through its capacity to be transformed into diverse molecular frameworks. Its utility stems from the presence of three distinct functional domains: the pyrazine ring, the primary amine, and the nitrile group, all centered around a quaternary carbon.
This single molecule can be elaborated into:
Polyfunctional Acyclic Compounds: Through hydrolysis and reduction, it yields α-amino acids and 1,2-diamines, which are themselves crucial building blocks for peptides, polyamines, and ligands for metal catalysis.
Six-Membered Heterocyclic Systems: It can be directly incorporated into pyrazinone and dioxopiperazine rings, structures that are prevalent in medicinal chemistry. The formation of spiro-dioxopiperazines, in particular, demonstrates the generation of three-dimensional complexity from an acyclic precursor.
Five-Membered Heterocyclic Systems: As demonstrated by the Cook-Heilbron reaction, it can be used to construct thiazole rings, adding to the diversity of accessible heterocyclic cores.
The pyrazine ring itself offers further opportunities for functionalization (e.g., N-oxidation, halogenation, or metal-catalyzed cross-coupling), allowing for the late-stage diversification of the complex architectures built from this aminonitrile core.
Integration into Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis and drug discovery, allowing for the rapid assembly of complex molecules in a single step. While the formation of this compound itself is often the result of a Strecker reaction (an MCR), the molecule can potentially participate as a component in subsequent MCRs.
The primary amino group of this compound makes it a suitable candidate for isocyanide-based MCRs, such as the Ugi and Passerini reactions. wikipedia.orgnih.govorganic-chemistry.orgbeilstein-journals.orgnih.govnih.govresearchgate.netmdpi.comfu-berlin.deyoutube.com
Potential in Ugi-type Reactions: In a Ugi four-component reaction, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide condense to form an α-acylamino-carboxamide. This compound could serve as the amine component. The resulting Ugi product would incorporate the pyrazinyl-containing quaternary center, offering a route to highly complex and diverse peptide-like scaffolds.
Potential in Passerini-type Reactions: While the classic Passerini three-component reaction does not involve a separate amine component, variations of the reaction could potentially utilize the amine functionality.
The integration of this building block into MCRs would enable the rapid generation of libraries of complex molecules built around the pyrazinylpropanenitrile core, significantly accelerating the exploration of chemical space for applications in drug discovery and materials science.
Mechanistic Investigations of Reactions Involving 2 Amino 2 Pyrazin 2 Yl Propanenitrile
Elucidation of Reaction Pathways and Intermediates
The synthesis of 2-amino-2-(pyrazin-2-yl)propanenitrile via the Strecker reaction involves the condensation of a pyrazinyl ketone (e.g., 1-(pyrazin-2-yl)ethan-1-one), an amine source (typically ammonia), and a cyanide source (such as hydrogen cyanide or a cyanide salt). masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.com The reaction proceeds through a series of equilibria to form the final α-aminonitrile product.
The primary reaction pathway can be delineated into two main stages: the formation of an imine intermediate and the subsequent nucleophilic addition of cyanide. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com
Stage 1: Imine Formation
The initial step involves the reaction between the pyrazinyl ketone and ammonia (B1221849) to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a pyrazinyl-substituted imine. unizin.orgpressbooks.pub The protonation of the carbonyl oxygen of the ketone enhances its electrophilicity, facilitating the nucleophilic attack by ammonia. masterorganicchemistry.comwikipedia.org Subsequent proton transfer and elimination of water lead to the formation of the crucial iminium ion intermediate. wikipedia.org
Stage 2: Cyanide Addition
The highly reactive iminium ion is then attacked by the cyanide nucleophile. This step results in the formation of the carbon-carbon bond and yields the final product, this compound. masterorganicchemistry.comwikipedia.org
The key intermediates in this reaction pathway are summarized in the table below:
| Intermediate | Structure | Role in the Reaction |
| Hemiaminal | Initial adduct of the ketone and ammonia | |
| Iminium ion | Highly electrophilic species that reacts with the cyanide ion |
Kinetic and Thermodynamic Studies of Transformations
Detailed kinetic and thermodynamic studies specifically for the synthesis of this compound are not extensively reported. However, general principles of the Strecker synthesis and related pyrazine (B50134) formation reactions can provide insights.
The formation of pyrazines, in general, has been studied kinetically in various systems, often following pseudo-zero-order reactions under specific conditions. researchgate.net The activation energies for the formation of different pyrazine derivatives have been determined in model systems. researchgate.net For the Strecker synthesis, the rate-determining step can vary depending on the specific reactants and reaction conditions. The formation of the imine or the addition of cyanide can be the slower step.
Role of Catalysis in Reaction Mechanisms (e.g., Lewis Acid, Brønsted Acid, Organocatalyst)
Catalysis plays a crucial role in enhancing the efficiency and selectivity of the Strecker synthesis. Various types of catalysts can be employed to accelerate the reaction.
Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen of the pyrazinyl ketone, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine. numberanalytics.comnumberanalytics.com This activation facilitates the formation of the imine intermediate.
Brønsted Acid Catalysis: Brønsted acids can protonate the carbonyl group, similarly activating it towards nucleophilic attack. masterorganicchemistry.commdpi.com They also play a role in the dehydration of the hemiaminal intermediate to form the iminium ion. nih.govrsc.org The presence of a mild acid is often inherent in the use of ammonium (B1175870) salts (e.g., NH4Cl) as the ammonia source. masterorganicchemistry.com
Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, including the Strecker reaction. mdpi.com Chiral organocatalysts, such as those based on thiourea (B124793) or squaramide, can activate the imine intermediate through hydrogen bonding, enabling enantioselective addition of the cyanide nucleophile. mdpi.comnih.gov Proline and its derivatives have also been investigated as organocatalysts in various asymmetric reactions. researchgate.netclockss.org
The table below summarizes the role of different catalysts in the Strecker synthesis of this compound:
| Catalyst Type | Example | Role in the Mechanism |
| Lewis Acid | ZnCl₂, TiCl₄ | Activation of the carbonyl group |
| Brønsted Acid | H⁺ (from NH₄Cl) | Activation of the carbonyl group and catalysis of dehydration |
| Organocatalyst | Chiral thioureas, Squaramides | Activation of the imine and enantioselective control |
Stereochemical Mechanism of Asymmetric Reactions
When the pyrazinyl ketone is prochiral, the Strecker synthesis can lead to the formation of a chiral center at the α-carbon. In the absence of any chiral influence, a racemic mixture of the two enantiomers of this compound would be expected.
The stereochemical outcome of the reaction is determined during the nucleophilic addition of the cyanide to the imine. The two faces of the planar imine intermediate are diastereotopic, and a chiral catalyst or auxiliary can direct the attack of the cyanide to one face preferentially, leading to an excess of one enantiomer. nih.gov
The mechanism of stereochemical induction by a chiral catalyst typically involves the formation of a diastereomeric complex between the catalyst and the imine intermediate. This complex orients the imine in a way that sterically hinders the approach of the nucleophile to one face, favoring attack on the other. For instance, a chiral organocatalyst can form hydrogen bonds with the imine, creating a chiral environment around the reaction center. mdpi.comnih.gov The stereochemical outcome is therefore dependent on the specific catalyst and the transition state geometry of the cyanide addition step. nih.gov
Future Research Directions and Perspectives in 2 Amino 2 Pyrazin 2 Yl Propanenitrile Chemistry
Development of Innovative and Eco-Friendly Synthetic Methodologies
The synthesis of α-aminonitriles, including 2-Amino-2-(pyrazin-2-yl)propanenitrile, has traditionally been dominated by the Strecker reaction. nih.govresearchgate.netnih.gov While effective, this method often involves stoichiometric amounts of highly toxic cyanide reagents, posing significant environmental and safety challenges. nih.gov Consequently, a primary focus of future research will be the development of greener and more efficient synthetic protocols.
Key areas of innovation include:
Catalytic Systems: Research is shifting towards the use of novel catalysts that can operate under mild conditions. This includes the use of organocatalysts, which avoid heavy metal contamination, and various metal catalysts like indium powder or palladium complexes that show high efficiency. researchgate.netnih.govorganic-chemistry.org The development of recyclable catalysts, such as FeCl3 supported on clay (EPZG) or magnetically separable nanoparticles, is a particularly promising avenue for sustainable synthesis. derpharmachemica.comderpharmachemica.com
Green Solvents: A significant push towards environmental benignity involves replacing traditional organic solvents with water. nih.gov Water not only reduces the environmental impact but can also, in some cases, enhance reaction rates and selectivity. nih.gov Solvent-free reaction conditions are another highly effective eco-friendly approach. derpharmachemica.comderpharmachemica.com
Alternative Cyanide Sources: To mitigate the hazards of using hydrogen cyanide, research is focused on safer cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN) or developing methods that use catalytic amounts of cyanide. nih.govderpharmachemica.com Innovative strategies that generate cyanide in situ from non-toxic precursors like potassium hexacyanoferrate(II) are also being explored. derpharmachemica.com
Biocatalysis: The use of enzymes, such as lipozymes, offers a highly specific and environmentally friendly route for the synthesis of pyrazine (B50134) derivatives. rsc.orgnih.gov This approach, which can be conducted in greener solvents at moderate temperatures, minimizes hazardous reagents and simplifies reaction steps. nih.gov
Table 1: Comparison of Synthetic Methodologies for α-Aminonitriles
| Feature | Traditional Strecker Reaction | Emerging Eco-Friendly Methods |
|---|---|---|
| Cyanide Source | Stoichiometric HCN or alkali cyanides | Trimethylsilyl cyanide (TMSCN), catalytic cyanide, in situ generation |
| Catalyst | Often stoichiometric or no catalyst | Organocatalysts, Lewis acids (e.g., Indium, Ga(OTf)3), enzymes |
| Solvent | Organic solvents (e.g., Methanol (B129727), THF) | Water, ionic liquids, or solvent-free conditions |
| Reaction Conditions | Variable, can require harsh conditions | Often room temperature, mild conditions |
| Environmental Impact | High (toxic reagents and waste) | Low (reduced toxicity, recyclable components, less waste) |
| Safety Concerns | High (due to highly toxic HCN) | Significantly reduced |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The this compound molecule possesses multiple reactive sites—the pyrazine ring, the amino group, and the nitrile moiety—offering rich opportunities for chemical exploration. Future work will likely focus on leveraging these functionalities to access novel molecular architectures.
Pyrazine Ring Transformations: The pyrazine core is a key component in many biologically active compounds. nih.gov Its reactivity can be tuned for various transformations, including nitration, bromination, and amidation, to create a library of new derivatives. imist.maimist.ma
Aminonitrile Group as a Synthon: As a classic α-aminonitrile, the compound is a valuable precursor for synthesizing α-amino acids and a variety of nitrogen-containing heterocycles like imidazoles and oxazoles. derpharmachemica.comderpharmachemica.com
Unprecedented Reactions: A frontier of research involves exploring atypical reactions. For instance, the nucleophilic aromatic substitution of a cyano group on a heterocyclic ring is an uncommon but documented transformation. researchgate.net Investigating whether the nitrile on the pyrazine ring can be displaced by nucleophiles could open up entirely new synthetic pathways. Furthermore, the development of C-H bond functionalization techniques offers an alternative to traditional methods for creating substituted aminonitriles. researchgate.net
Table 2: Potential Novel Transformations of this compound
| Reactive Site | Transformation Type | Potential Products |
|---|---|---|
| Pyrazine Ring | Electrophilic Aromatic Substitution | Bromo-, Nitro-, or Acyl-substituted pyrazine derivatives |
| Nitrile Group | Hydrolysis | 2-Amino-2-(pyrazin-2-yl)propanoic acid (an α-amino acid) |
| Nitrile Group | Cyclization Reactions | Imidazoles, Oxazoles, and other N-heterocycles |
| Nitrile Group | Nucleophilic Displacement | Novel aminopyrazine derivatives with different functional groups |
| Amino Group | Acylation / Alkylation | N-substituted pyrazine-aminonitrile derivatives |
Design and Synthesis of Advanced Materials Incorporating Pyrazine-Aminonitrile Units
The unique electronic and structural features of the pyrazine-aminonitrile scaffold make it an attractive building block for advanced materials. The nitrogen atoms of the pyrazine ring can act as ligands for metal ions, while the nitrile group offers pathways for polymerization and cross-linking.
Coordination Polymers and MOFs: The 1,4-disposed nitrogen atoms in the pyrazine ring are excellent coordinating agents for metal centers (e.g., Cu(I), Cu(II)), enabling the self-assembly of one-, two-, or three-dimensional coordination polymers (CPs) or metal-organic frameworks (MOFs). rsc.orgmdpi.com These materials could exhibit interesting luminescent, semiconducting, or porous properties. rsc.org
High-Performance Polymers: Incorporating pyrazine units into polymer backbones, such as polyesters, can significantly alter their chemical and material properties. maastrichtuniversity.nl The nitrile groups can also be utilized for creating highly effective cross-linking units, leading to thermally stable materials like those containing azaisoindoline and azaphthalocyanine structures. nih.gov
Fluorescent and Optoelectronic Materials: Dicyanopyrazine derivatives are known to exhibit strong fluorescence and intense chromophoric effects. mdpi.com This suggests that materials incorporating the this compound motif could be developed for applications as electroluminescent reagents, synthetic dyes, or components in organic light-emitting diodes (OLEDs). mdpi.com
Table 3: Potential Advanced Materials from Pyrazine-Aminonitrile Units
| Material Type | Role of Pyrazine-Aminonitrile Unit | Potential Applications |
|---|---|---|
| Coordination Polymers / MOFs | Ligand to bridge metal centers | Gas storage, catalysis, sensors, semiconductors |
| Thermosetting Polymers | Monomer unit for cross-linking via nitrile groups | High-performance composites, aerospace materials |
| Functional Polyesters/Polyamides | Backbone component to enhance thermal/mechanical properties | Engineering plastics, advanced fibers |
| Organic Dyes & Pigments | Chromophore with tunable electronic properties | OLEDs, fluorescent probes, solar cells |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of pyrazine-aminonitrile derivatives, modern synthesis techniques like flow chemistry and automation are indispensable. These technologies offer significant advantages over traditional batch processing.
Flow chemistry, where reagents are continuously pumped through a reactor, provides precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This leads to enhanced reaction efficiency, improved safety when handling hazardous intermediates, higher yields, and greater reproducibility. mdpi.comresearchgate.net The successful application of continuous-flow systems for synthesizing pyrazinamide (B1679903) derivatives demonstrates the viability of this approach for the target compound class. rsc.orgnih.gov Automated synthesis platforms can further enhance this process by enabling high-throughput experimentation and rapid optimization of reaction conditions, which is crucial for building libraries of compounds for screening. researchgate.net
Table 4: Comparison of Batch vs. Flow Synthesis for Pyrazine Derivatives
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Scalability | Challenging; requires process redevelopment | Straightforward; run the system for a longer time |
| Safety | Higher risk with hazardous reagents and exotherms | Improved; small reaction volumes, better heat transfer |
| Control & Reproducibility | Lower; potential for hotspots and mixing issues | High; precise control over temperature, pressure, and time |
| Efficiency & Yield | Often lower due to side reactions and workup | Generally higher due to optimized conditions and mixing |
| Reaction Time | Can be lengthy (hours to days) | Significantly reduced (seconds to minutes) nih.gov |
Computational Chemistry-Guided Molecular Design and Reaction Discovery
Computational chemistry has become a powerful tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes before embarking on lengthy experimental work. For this compound, computational methods can guide future research in several ways.
Molecular Design: Structure-based drug design and pharmacophore modeling can be used to design novel derivatives with enhanced biological activity. rsc.orgmdpi.com Computational screening can identify promising pyrazine-based structures as inhibitors for specific protein targets. rsc.org
Reactivity Prediction: Quantum chemistry calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms, predict the feasibility of unprecedented transformations, and understand the electronic structure that governs the molecule's reactivity.
Material Property Simulation: Molecular dynamics and other simulation techniques can predict the bulk properties of polymers or the crystal packing of MOFs incorporating pyrazine-aminonitrile units. This allows for the in-silico design of materials with desired thermal, mechanical, or electronic characteristics. nih.gov
Table 5: Applications of Computational Chemistry in Pyrazine-Aminonitrile Research
| Computational Method | Application Area | Research Objective |
|---|---|---|
| Molecular Docking | Drug Discovery | Predict binding affinity and mode of derivatives to protein targets |
| Pharmacophore Modeling | Medicinal Chemistry | Identify key structural features required for biological activity |
| Density Functional Theory (DFT) | Reaction Discovery | Calculate transition states and reaction energies to predict reactivity |
| Molecular Dynamics (MD) | Materials Science | Simulate the behavior and properties of polymers or CPs |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pyrazinamide |
| Trimethylsilyl cyanide (TMSCN) |
| Hydrogen cyanide |
| Azaisoindoline |
Q & A
Q. What are the recommended synthetic routes for 2-Amino-2-(pyrazin-2-yl)propanenitrile, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves nucleophilic substitution or Strecker-like synthesis. For example:
- React pyrazine-2-carbonitrile with acetonitrile derivatives in the presence of a strong base (e.g., NaH or LDA) in anhydrous THF at −78°C to 25°C .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Key Variables Affecting Yield:
| Variable | Optimal Condition | Yield Range |
|---|---|---|
| Base | Sodium tert-butoxide | 45–60% |
| Solvent | THF or DMF | 50–65% |
| Temperature | 0–25°C | 55–70% |
Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Spectroscopic Analysis:
- Stability Testing:
- Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational docking elucidate the binding interactions of this compound with biological targets?
Methodological Answer:
- Use AutoDock Vina or Schrödinger Suite for docking studies. Prepare the ligand (protonated at physiological pH) and receptor (e.g., enzymes like collagenase or kinases) using force fields (OPLS3e) .
- Analyze binding poses for hydrogen bonds (e.g., pyrazine N with Gln215) and π-π stacking (pyrazine ring with Tyr201). Calculate Gibbs free energy (ΔG) to rank affinity .
Example Docking Results:
| Target Protein | ΔG (kcal/mol) | Key Interactions |
|---|---|---|
| Collagenase | −6.4 | H-bond (2.20 Å), π-π (4.13 Å) |
| Kinase X | −7.1 | Salt bridge, hydrophobic |
Q. How do structural modifications to the pyrazine ring influence the compound’s bioactivity?
Methodological Answer:
- Synthesize analogs with substituents (e.g., Cl, F, or methyl groups) at pyrazine positions 3 or 5.
- Compare IC values in enzyme inhibition assays (e.g., 10 μM–1 mM range) and logP for lipophilicity .
Structure-Activity Relationship (SAR) Trends:
| Substituent Position | Bioactivity (IC, μM) | logP |
|---|---|---|
| 3-Cl | 12.3 ± 1.2 | 1.8 |
| 5-F | 8.9 ± 0.7 | 1.5 |
| Unmodified | 25.6 ± 2.1 | 0.9 |
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Troubleshooting Steps:
Case Study: Discrepancies in IC values (e.g., 15 μM vs. 45 μM) may arise from differences in assay pH or co-solvents (DMSO concentration ≤0.1% recommended) .
Methodological Best Practices
Q. What strategies optimize crystallographic refinement for this compound’s X-ray structure?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
